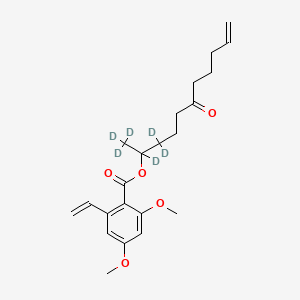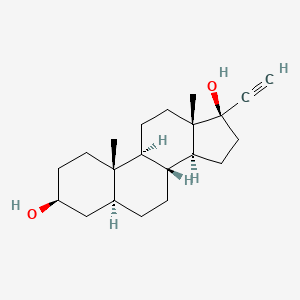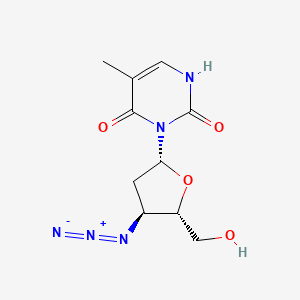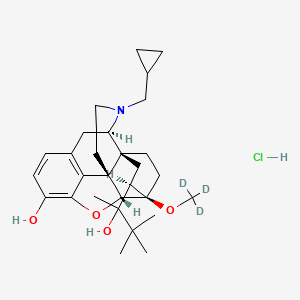
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecule, often through the use of deuterated reagents or solvents.
Esterification: Formation of the ester bond between the carboxylic acid group of 2-ethenyl-4,6-dimethoxybenzoic acid and the alcohol group of the deuterated alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology:
- Employed in metabolic studies to understand the fate of similar compounds in biological systems.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of deuterated drugs which may have improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials where deuterium labeling is required.
Wirkmechanismus
The mechanism of action of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This can be particularly useful in studying reaction mechanisms and in the development of drugs with prolonged activity.
Vergleich Mit ähnlichen Verbindungen
- (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate-d6
- 2-ethenyl-4,6-dimethoxybenzoic acid
- 1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-ol
Uniqueness: The primary uniqueness of this compound lies in its deuterium content. Deuterium substitution can significantly alter the physical and chemical properties of a compound, leading to differences in reaction kinetics, stability, and biological activity. This makes it a valuable tool in various fields of scientific research.
Eigenschaften
Molekularformel |
C22H30O5 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3/i3D3,11D2,16D |
InChI-Schlüssel |
QWDNEGNCWJHTQE-KYLWONQVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
Kanonische SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![L-[13C5]Xylose](/img/structure/B13442157.png)







![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)

